Methyl 7-fluoro-2-naphthoate

Catalog No.
S12346075
CAS No.
M.F
C12H9FO2
M. Wt
204.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 7-fluoro-2-naphthoate

Product Name

Methyl 7-fluoro-2-naphthoate

IUPAC Name

methyl 7-fluoronaphthalene-2-carboxylate

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

InChI

InChI=1S/C12H9FO2/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7H,1H3

InChI Key

DPOFAGBCQIVSQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)F

Methyl 7-fluoro-2-naphthoate is an organic compound characterized by its naphthalene structure, which features a fluorine atom at the 7-position and a methoxycarbonyl group at the 2-position. The molecular formula for this compound is C₁₂H₉FO₂, with a molecular weight of approximately 204.20 g/mol. This unique arrangement of functional groups makes methyl 7-fluoro-2-naphthoate a significant compound in organic synthesis and medicinal chemistry due to its potential reactivity and biological activity.

, including:

  • Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under basic conditions, allowing for the introduction of different functional groups.
  • Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The naphthalene ring may be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

These reactions are facilitated by the electrophilic nature of the carbonyl group and the nucleophilic reactivity associated with the fluorinated position, enabling diverse synthetic applications.

Methyl 7-fluoro-2-naphthoate exhibits notable biological activity, particularly in influencing biochemical pathways. Its interactions with various enzymes and proteins can modulate cellular processes, potentially leading to therapeutic applications. The presence of the fluorine atom enhances its binding affinity and specificity towards certain molecular targets, making it an interesting candidate for drug development.

The synthesis of methyl 7-fluoro-2-naphthoate typically involves:

  • Esterification: This process involves reacting 7-fluoro-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion to the ester.
  • Alternative Synthetic Routes: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated systems and optimized reaction conditions can further improve scalability.

Methyl 7-fluoro-2-naphthoate has several applications in:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds.
  • Medicinal Chemistry: Its unique structural features make it a candidate for developing pharmaceuticals with specific biological activities.
  • Material Science: It can be utilized in developing new materials due to its chemical properties.

Studies on methyl 7-fluoro-2-naphthoate's interactions reveal that it may engage with specific enzymes or receptors, leading to modulation of biochemical pathways. These interactions are crucial for understanding its potential therapeutic effects and guiding further research into its applications in drug development.

Methyl 7-fluoro-2-naphthoate can be compared to several similar compounds, each having distinct structural features and reactivity profiles:

Compound NameStructure FeaturesUnique Aspects
Methyl 6-fluoro-2-naphthoateFluorine at the 6-positionDifferent biological activity due to fluorine positioning
Methyl 5-fluoro-2-naphthoateFluorine at the 5-positionVaries in reactivity profile affecting synthesis routes
Methyl 6-bromo-2-naphthoateContains a bromine atom instead of fluorineUsed primarily in synthesizing Adapalene
Methyl 1-naphthoateNaphthalene core without fluorinationLess reactive compared to fluorinated derivatives

The unique positioning of the fluorine atom in methyl 7-fluoro-2-naphthoate contributes to its distinct reactivity and biological properties, setting it apart from these similar compounds. Its ability to participate in diverse

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

204.05865769 g/mol

Monoisotopic Mass

204.05865769 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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